Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is a copper-based phthalocyanine compound characterized by its complex molecular structure and unique electronic properties. The molecular formula of this compound is , and it has a molecular weight of approximately 1152.91 g/mol . This compound features eight butoxy substituents attached to the phthalocyanine core, which significantly influences its solubility and stability in various solvents.
Phthalocyanines are known for their applications in dyes and pigments due to their intense color and stability. The presence of copper in this compound enhances its photophysical properties, making it suitable for various applications in materials science and biomedicine.
The specific mechanism of action of CuPcOc8 depends on the application. In the case of sensor development, CuPcOc8 might interact with the target molecule (e.g., diclofenac) through various mechanisms like π-π stacking or electrostatic interactions, leading to a change in electrical properties detectable by the sensor [].
The biological activity of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine has been explored in various studies. It exhibits potential as an antimicrobial agent due to its ability to generate reactive oxygen species upon light activation. This photodynamic activity can be harnessed for therapeutic applications against cancer cells and bacterial infections. Additionally, its interactions with biological membranes suggest possible roles in drug delivery systems .
The synthesis of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine typically involves the following steps:
Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine has several notable applications:
Studies on the interactions of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine with biological systems have revealed its potential as a photosensitizer. Research indicates that upon exposure to light at specific wavelengths, this compound can induce cellular apoptosis in cancer cells through oxidative stress mechanisms. Additionally, its interaction with lipid membranes suggests potential applications in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Several compounds share structural similarities with Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine. These include:
Compound | Metal Center | Substituents | Primary Application |
---|---|---|---|
Copper(ii)1,4,8,...-octa-butoxyphthalocyanine | Copper | Eight butoxy groups | Photodynamic therapy |
Copper(ii) Phthalocyanine | Copper | None | Dyes and pigments |
Zinc Phthalocyanine | Zinc | None | Photodynamic therapy |
Aluminum Phthalocyanine | Aluminum | None | Photothermal therapy |
Copper(ii)1,4,8,...-octa-butoxyphthalocyanine stands out due to its enhanced solubility and unique photophysical properties imparted by the butoxy substituents. This makes it particularly useful in applications requiring specific interactions with biological systems or enhanced stability in various environments .